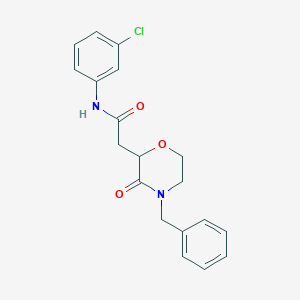
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often used as a tool in the study of various biological processes and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in cell cycle regulation. Additionally, it has been found to inhibit the activity of PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in vivo. Additionally, this compound has been found to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide in lab experiments is that it is a highly specific inhibitor of various enzymes and signaling pathways. This allows researchers to study the effects of these pathways in a controlled manner. Additionally, this compound has been found to have low toxicity and is well tolerated in animal models. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are several future directions for research on 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Additionally, this compound could be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that has a range of potential applications in scientific research. Its specific inhibition of enzymes and signaling pathways makes it a valuable tool for studying various biological processes. While its mechanism of action is not fully understood, this compound has been found to have significant biochemical and physiological effects, particularly in the area of cancer biology. Further research is needed to fully understand the potential of this compound and its future applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide involves the reaction of 3-chlorobenzylamine with 3-chlorophenylacetic acid in the presence of thionyl chloride. The resulting product is then treated with morpholine and acetic anhydride to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be a reliable and efficient way to produce this compound.
Applications De Recherche Scientifique
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cancer biology. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been used to study the role of various signaling pathways in cancer development and progression.
Propriétés
Nom du produit |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide |
|---|---|
Formule moléculaire |
C19H19ClN2O3 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-7-4-8-16(11-15)21-18(23)12-17-19(24)22(9-10-25-17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,21,23) |
Clé InChI |
AXDYPOPOEUIYMP-UHFFFAOYSA-N |
SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
SMILES canonique |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)


![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)

![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)
![2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215436.png)